N-isoquinolin-5-ylbenzamide is a heterocyclic compound characterized by the presence of an isoquinoline moiety attached to a benzamide structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The compound's unique structural features allow it to interact with various biological targets, making it a subject of research for therapeutic applications.
N-isoquinolin-5-ylbenzamide can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and potential applications.
N-isoquinolin-5-ylbenzamide falls under the classification of heterocyclic compounds, specifically within the categories of isoquinolines and amides. Its structure combines features of both isoquinoline derivatives and benzamides, contributing to its unique chemical behavior and biological properties.
The synthesis of N-isoquinolin-5-ylbenzamide typically involves several key steps:
The synthesis may require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products. For instance, using DMSO as a solvent allows for better solvation of reactants and can enhance reaction rates .
N-isoquinolin-5-ylbenzamide has a complex molecular structure characterized by:
The molecular formula for N-isoquinolin-5-ylbenzamide is , with a molecular weight of approximately 393.50 g/mol. The InChI representation is provided as follows:
N-isoquinolin-5-yylbenzamide can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. Substitution reactions often utilize halogenating agents or nitrating agents depending on the desired functional group.
The mechanism of action for N-isoquinolin-5-yylbenzamide primarily involves its interaction with specific enzyme targets. The compound's sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the isoquinoline moiety may enhance binding affinity due to its ability to engage in π-stacking interactions with aromatic residues in proteins .
N-isoquinolin-5-yylbenzamide is typically characterized by:
Key chemical properties include:
Relevant data regarding melting points and boiling points are typically determined experimentally during synthesis .
N-isoquinolin-5-yylbenzamide has several scientific applications:
N-isoquinolin-5-ylbenzamide represents a structurally privileged chemotype characterized by the fusion of an isoquinoline heterocycle with a benzamide moiety through a pivotal amide linkage. This hybrid architecture serves as a versatile molecular framework for designing biologically active compounds, particularly in oncology and antimicrobial therapeutics. The isoquinoline nucleus provides a rigid, planar heteroaromatic system that facilitates π-π stacking interactions with biological targets, while the benzamide segment offers sites for strategic substitutions that modulate electronic properties, steric bulk, and binding affinity [3] [4].
The scaffold's versatility is evidenced by its presence in inhibitors targeting diverse enzymes, including protein kinase B (PKB/Akt), metallo-β-lactamases (MBLs), and tubulin polymerization machinery. Structural modifications typically occur at three strategic positions: (1) the benzamide ortho, meta, and para positions, where electron-donating or withdrawing groups influence electronic distribution; (2) the amide nitrogen, enabling N-alkylation or incorporation into cyclic systems; and (3) the isoquinoline ring system, via substitution at various positions (particularly C-1, C-3, and C-8) to modulate hydrophobic interactions and binding pocket complementarity [3] [8]. The conserved planar conformation of the isoquinoline-benzamide core facilitates deep penetration into enzyme active sites, as demonstrated in crystallographic studies of protein kinase complexes where the scaffold occupies the adenine-binding region of the ATP pocket [3].
Table 1: Strategic Substitutions in N-Isoquinolin-5-ylbenzamide Scaffolds and Associated Biological Targets
Modification Site | Exemplary Substituents | Biological Target | Impact on Activity |
---|---|---|---|
Benzamide aromatic ring (ortho/meta/para) | -F, -NH₂, -OCH₃, aryl groups | PKB/Akt, Tubulin | Modulates electron density, H-bonding capacity, and steric fit within hydrophobic pockets |
Amide nitrogen | Methyl, ethyl, benzyl groups | PKB/Akt, TRPV1 | Influences conformational freedom and solvation/desolvation kinetics |
Isoquinoline C-1/C-3 | Methyl, halogens, sulfonamide | PKB/Akt, Metallo-β-lactamases | Enhances hydrophobic contacts or introduces H-bond acceptor/donor features |
Isoquinoline C-8 | Hydrogen, methoxy, fused rings | Microtubules, Kinases | Modulates planarity and π-stacking efficiency |
The bioactivity of N-isoquinolin-5-ylbenzamide derivatives is critically dependent on three-dimensional pharmacophoric features beyond mere two-dimensional connectivity. Isoquinoline orientation dictates spatial presentation of hydrogen bond acceptors (N-atom) and hydrophobic surfaces. The nitrogen atom at position 2 of the isoquinoline ring frequently acts as a key hydrogen bond acceptor, anchoring the scaffold in enzyme active sites through interactions with backbone amides or conserved water molecules. This is exemplified in protein kinase B inhibitors where the isoquinoline nitrogen forms a critical H-bond with the hinge region residue Glu231 [3].
The amide bond (-CO-NH-) linking the isoquinoline and benzamide fragments exhibits restricted conformational dynamics, predominantly adopting a trans-planar configuration that positions the carbonyl oxygen and amide hydrogen for optimal target engagement. This carbonyl oxygen frequently serves as a hydrogen bond acceptor, while the amide NH can function as a hydrogen bond donor. Conformational analysis reveals that the trans conformation is energetically favored by ~2-3 kcal/mol over the cis conformation due to reduced steric clash between the isoquinoline and benzamide rings [3] [6]. This planarity enforces a specific spatial orientation between the isoquinoline and benzamide pharmacophores, positioning substituents for optimal interactions with distinct sub-pockets within the target binding site.
Table 2: Essential Pharmacophoric Features in N-Isoquinolin-5-ylbenzamide Derivatives
Pharmacophoric Element | 3D Feature Type | Target Interaction | Structural Requirement |
---|---|---|---|
Isoquinoline N-2 | H-bond Acceptor | Kinase hinge region, Metal coordination | Unsubstituted nitrogen essential for H-bonding |
Amide carbonyl | H-bond Acceptor | Active site serine/threonine, Water networks | Planar trans conformation optimal |
Amide -NH | H-bond Donor | Backbone carbonyls, Aspartate/glutamate | Non-methylated nitrogen maintains H-donor capacity |
Benzamide aromatic ring | Hydrophobic/π-Stacking | Hydrophobic pockets, Aromatic residues | Substitutions modulate electron density and steric fit |
Isoquinoline ring system | Planar hydrophobic surface | Hydrophobic clefts, π-π stacking | Planarity crucial for deep binding site penetration |
Electrostatic and steric profiles further define activity. Electron-withdrawing groups (e.g., -F at benzamide C-4 in CID 63110195) enhance polarization of the amide bond, strengthening H-bond interactions, while bulky ortho-substituents on the benzamide ring can enforce torsional angles that optimize binding to targets with deep hydrophobic pockets, such as observed in colchicine-site tubulin inhibitors [4] [7]. Molecular modeling studies indicate that the dihedral angle between the isoquinoline and benzamide planes typically ranges between 10-30°, allowing sufficient flexibility for induced-fit binding while maintaining conjugation essential for electronic communication between the ring systems [6] [8].
N-isoquinolin-5-ylbenzamide derivatives share structural parallels with several pharmacologically significant chemotypes but exhibit distinct target engagement profiles. Compared to colchicine-site tubulin inhibitors (e.g., combretastatin A-4 derivatives), N-isoquinolin-5-ylbenzamides display superior conformational rigidity. While combretastatins rely on a flexible cis-olefin linker between aromatic rings, the amide linker in isoquinoline-benzamides provides semi-rigid planarity, potentially enhancing binding entropy through reduced rotational freedom penalty upon target binding. This rigidity correlates with improved metabolic stability in microsomal assays for isoquinoline-benzamides versus combretastatin analogs [4].
When contrasted with kinase-targeting isoquinoline sulfonamides (e.g., H-89 protein kinase inhibitor), N-isoquinolin-5-ylbenzamides exhibit divergent binding modes despite sharing the isoquinoline core. Isoquinoline sulfonamides like those targeting PKB utilize the sulfonamide group as an anionic anchor for salt bridge formation with conserved lysine residues (e.g., Lys181 in PKBβ), whereas the benzamide linker in our scaffold prioritizes hydrogen bonding and dipole interactions over ionic contacts. This difference manifests in selectivity profiles: benzamide derivatives show greater specificity for kinases with deeper hydrophobic pockets adjacent to the ATP site, such as PKBβ and MAPK14, compared to the broader kinase inhibition often seen with sulfonamide-based analogs [3] [5].
Against metallo-β-lactamase (MBL) inhibitors, N-isoquinolin-5-ylbenzamides demonstrate a unique metal-chelating capability. Unlike thiol-based MBL inhibitors (e.g., captopril derivatives) that directly coordinate the active-site zinc ions, pharmacophore models suggest that N-isoquinolin-5-ylbenzamides act via anchor pharmacophore (AP) features that engage zinc-coordinated water molecules rather than direct metal coordination. This indirect mechanism potentially circumvents resistance mechanisms involving active-site mutations that disrupt direct metal chelation [1]. AncPhore-based virtual screening identified N-isoquinolin-5-ylbenzamide analogs as efficient MBL inhibitors by leveraging the isoquinoline nitrogen and carbonyl oxygen as metal-coordinating features, contrasting with dithiocarbamate-containing inhibitors that employ sulfur atoms for direct zinc binding [1].
Table 3: Structural and Target Selectivity Comparison with Analogous Chemotypes
Compound Class | Representative Structure | Key Structural Differences | Target Implications |
---|---|---|---|
N-isoquinolin-5-ylbenzamides | Benzamide-linked isoquinoline | Semi-rigid planar amide linker | Adaptable to deep binding sites (kinases, tubulin) |
Combretastatin analogs | Olefin-linked diaryl systems | Flexible cis-stilbene linker | Susceptible to cis-trans isomerism reducing tubulin affinity |
Isoquinoline sulfonamides (e.g., H-89) | Sulfonamide-linked isoquinolines | Anionic sulfonamide group | Broader kinase inhibition profile due to salt bridge reliance |
Direct zinc chelators (e.g., captopril derivatives) | Thiol/carboxylate groups | Strong zinc-chelating groups | Prone to resistance via active-site mutations |
Metabolic stability predictions using in silico ADMET analysis indicate that N-isoquinolin-5-ylbenzamides generally exhibit favorable profiles compared to structurally simplified analogs. The conjugated system enhances microsomal stability by reducing vulnerability to oxidative metabolism, particularly when compared to flexible linkers in combretastatin analogs [4] [8]. Substituents like fluorine atoms (e.g., 2-amino-4-fluoro-N-isoquinolin-5-ylbenzamide) further improve metabolic half-life by blocking para-hydroxylation pathways—a common metabolic vulnerability in unsubstituted benzamide derivatives [7] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: